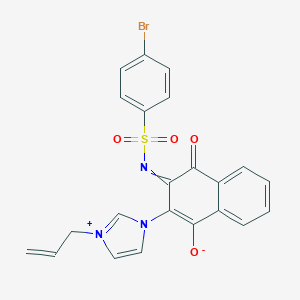![molecular formula C25H37N3O5 B264189 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B264189.png)
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide is a synthetic organic compound It features a chromenone core, a piperazine ring, and a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and a diketone under acidic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved using a hydroxylating agent such as hydrogen peroxide or a peracid.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution, where a halogenated precursor reacts with piperazine.
Formation of the Acetamide Linkage: The final step involves coupling the chromenone derivative with the piperazine-cyclohexylmethyl intermediate using an acylating agent like acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups in the chromenone core can be reduced to alcohols.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated precursors and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or receptor binding due to its structural features.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromenone core and piperazine ring are likely involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide
- N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide
Uniqueness
The unique combination of the chromenone core, piperazine ring, and cyclohexylmethyl group in 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide distinguishes it from similar compounds. This unique structure may confer specific biological activities or chemical reactivity that are not observed in related compounds.
Properties
Molecular Formula |
C25H37N3O5 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C25H37N3O5/c1-24(2)15-20(30)23-19(29)13-18(14-21(23)33-24)32-16-22(31)26-17-25(7-5-4-6-8-25)28-11-9-27(3)10-12-28/h13-14,29H,4-12,15-17H2,1-3H3,(H,26,31) |
InChI Key |
VUAPXASYYCXBHO-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCC3(CCCCC3)N4CCN(CC4)C)O)C |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCC3(CCCCC3)N4CCN(CC4)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide](/img/structure/B264106.png)

![1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264118.png)
![N-(3-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B264130.png)
![2-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide](/img/structure/B264133.png)
![(6Z)-6-(13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B264145.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264160.png)
![Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B264175.png)
![6-[(4-chloro-2,5-dimethoxyanilino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B264192.png)
![2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B264197.png)
![1-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]sulfanyl}-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B264199.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide](/img/structure/B264201.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide](/img/structure/B264202.png)
![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B264203.png)
